molecular formula C15H22O4 B563706 [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5 CAS No. 1215808-65-3

[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5

Cat. No. B563706
M. Wt: 271.368
InChI Key: RTXODTOQINKROX-FPQCMJPGSA-N
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Description

“[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5” is an isotope labeled intermediate utilized in the synthesis of Bisoprolol . It is available for purchase online .


Molecular Structure Analysis

The molecular formula of this compound is C15H17D5O4 and it has a molecular weight of 271.36 . The unlabeled version of this compound has a molecular formula of C15H22O4 .


Physical And Chemical Properties Analysis

The compound is predicted to have a boiling point of 362.6±22.0 °C and a density of 1.084±0.06 g/cm3 . It is slightly soluble in chloroform and sparingly soluble in methanol . It is typically stored in a refrigerator .

Safety And Hazards

The compound has been classified as having Acute Toxicity (Oral), Reproductive Toxicity, and Specific Target Organ Toxicity (Repeated Exposure). The hazard statements associated with this compound include H302, H361fd, and H373 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,2,3-trideuterio-3-[dideuterio-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-12(2)17-8-7-16-9-13-3-5-14(6-4-13)18-10-15-11-19-15/h3-6,12,15H,7-11H2,1-2H3/i10D2,11D2,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXODTOQINKROX-FPQCMJPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCOCC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=C(C=C2)COCCOC(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5

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